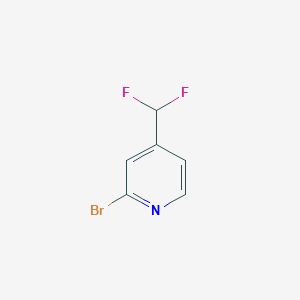

2-Bromo-4-(difluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFLELWFIHZCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672355 | |

| Record name | 2-Bromo-4-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204295-87-3 | |

| Record name | 2-Bromo-4-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-4-(DIFLUOROMETHYL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Utilization of 2-Bromo-4-(difluoromethyl)pyridine in Medicinal Chemistry

CAS Number: 1204295-87-3 Technical Whitepaper | Version 1.0 [1]

Executive Summary: The Chemical Profile

2-Bromo-4-(difluoromethyl)pyridine is not merely a halogenated heterocycle; it is a strategic scaffold designed for late-stage diversification in drug discovery.[1] Its value lies in the duality of its functional handles: the 2-bromo substituent serves as a high-fidelity electrophile for cross-coupling, while the 4-difluoromethyl (CF₂H) moiety acts as a lipophilic hydrogen bond donor—a modern bioisostere for hydroxyl and thiol groups.[1]

This guide provides a validated technical framework for the synthesis, handling, and application of this core building block.

Physicochemical Data Table

| Property | Specification |

| CAS Number | 1204295-87-3 |

| Molecular Formula | C₆H₄BrF₂N |

| Molecular Weight | 208.00 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.657 g/mL at 25 °C |

| Boiling Point | ~84-85 °C (at reduced pressure) |

| LogP (Predicted) | ~2.1 (Modulated by CF₂H polarity) |

| H-Bond Donor | Yes (CF₂H proton is acidic enough to donate) |

Strategic Value: The "Why"

The Difluoromethyl Bioisostere

The incorporation of the CF₂H group is a deliberate medicinal chemistry tactic. Unlike the trifluoromethyl (CF₃) group, which is purely lipophilic and electron-withdrawing, the CF₂H group contains an acidic proton (

-

Lipophilic Hydrogen Bond Donor: The C-H bond in CF₂H is polarized by the two fluorine atoms, allowing it to act as a weak hydrogen bond donor. This mimics the H-bonding capability of alcohols (-OH) or thiols (-SH) but with significantly higher metabolic stability and membrane permeability (Lipophilicity).[1]

-

Metabolic Blocking: Placing the CF₂H at the C4 position blocks metabolic oxidation (P450 mediated) that might otherwise occur at a methyl group.

The 2-Bromo Handle

The bromine at the C2 position is activated by the adjacent pyridine nitrogen (inductive effect), making it an excellent candidate for

Figure 1: The strategic positioning of the difluoromethyl group as a bridge between polarity and lipophilicity.[1][2]

Synthetic Accessibility & Protocol

Core Directive: The most robust synthesis involves the deoxofluorination of 2-bromo-4-pyridinecarboxaldehyde (CAS 118289-17-1).[1]

Safety Warning: DAST Handling

CRITICAL: Diethylaminosulfur trifluoride (DAST) is thermally unstable and can decompose explosively above 90°C. It reacts violently with water to produce HF.

-

Engineering Control: Use a blast shield.

-

Solvent: Anhydrous Dichloromethane (DCM) is mandatory.[1]

-

Quenching: Never pour DAST into water.[1] Pour the reaction mixture slowly into saturated NaHCO₃.

Validated Synthesis Protocol

Reaction: Aldehyde

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Charge the RBF with 2-bromo-4-pyridinecarboxaldehyde (1.0 eq, e.g., 5.0 g) and anhydrous DCM (50 mL).

-

Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Note: Low temperature controls the exotherm and prevents elimination side-products.[1]

-

Addition: Add DAST (1.5 eq) dropwise via syringe over 20 minutes. Do not allow the internal temperature to rise.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 12 hours.

-

Quench (Critical): Cool back to 0 °C. Slowly pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ (100 mL) and crushed ice. Stir vigorously until bubbling ceases.

-

Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Figure 2: Step-by-step deoxofluorination workflow for synthesizing the target compound.

Applications in Medicinal Chemistry

Once synthesized, the 2-bromo-4-(difluoromethyl)pyridine scaffold serves as a "divergent point" in library synthesis.[1]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The 2-position is sterically accessible and electronically activated.[1]

-

Catalyst System:

or -

Base:

or -

Solvent: Dioxane/Water (4:1).

-

Outcome: Introduction of aryl/heteroaryl groups to expand the pharmacophore.

Buchwald-Hartwig Amination (C-N Bond Formation)

Useful for introducing solubilizing amine groups or linking to other scaffolds.[1]

-

Catalyst:

+ Xantphos (or RuPhos for difficult amines).[1] -

Base: NaOtBu.[1]

-

Significance: Creates aminopyridine derivatives, a privileged structure in kinase inhibitors.

Figure 3: Divergent synthetic pathways utilizing the 2-bromo handle.[1]

References

-

Sigma-Aldrich. 2-Bromo-4-(difluoromethyl)pyridine Product Sheet. CAS 1204295-87-3.[1] Link

-

Zafrani, Y., et al. (2017).[4] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link[1]

-

Organic Syntheses. "Fluorination of Carbonyl Compounds with DAST." Org.[1][5][6][7] Synth.Link[1]

-

PubChem. 2-Bromo-4-pyridinecarboxaldehyde (Precursor). CAS 118289-17-1.[1][8] Link[1]

Sources

- 1. 2-Bromo-4-pyridinecarboxaldehyde | C6H4BrNO | CID 2762991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. orgsyn.org [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Bromo-4-pyridinecarboxaldehyde | 118289-17-1 [chemicalbook.com]

Technical Monograph: 2-Bromo-4-(difluoromethyl)pyridine

Core Identity & Strategic Utility in Medicinal Chemistry

Executive Summary

2-Bromo-4-(difluoromethyl)pyridine (CAS: 1204295-87-3) represents a high-value pharmacophore scaffold, distinct for its dual functionality: a reactive electrophilic handle (C2-Bromine) and a lipophilic hydrogen bond donor (C4-Difluoromethyl).[1] This guide analyzes its physicochemical profile, synthetic pathways, and application in structure-activity relationship (SAR) campaigns, specifically addressing the "Magic Methyl" effect where the

Part 1: Physicochemical Specifications

The molecular weight of 2-Bromo-4-(difluoromethyl)pyridine is 208.00 g/mol .[1][2] However, for high-resolution mass spectrometry (HRMS) and precise stoichiometry, the isotopic distribution of Bromine (

Table 1: Critical Physical Data

| Property | Value | Technical Note |

| Average Molecular Weight | 208.00 g/mol | Used for molarity calculations in synthesis.[1] |

| Monoisotopic Mass | 206.95 Da | Based on |

| Molecular Formula | ||

| CAS Number | 1204295-87-3 | Distinct from the 4-bromo-2-difluoro isomer.[1][2][3] |

| Density | Liquid at room temperature.[1] | |

| Predicted LogP | ~2.2 - 2.5 | Enhanced lipophilicity vs. parent pyridine.[1] |

| H-Bond Donor Acidity | Comparable to weak donors; critical for binding pockets.[1] |

Part 2: The Difluoromethyl Bioisostere Strategy

The strategic inclusion of the difluoromethyl (

Mechanism of Action: The Lipophilic H-Bond Donor

The

Figure 1: Comparative logic of substituting Hydroxyl groups with Difluoromethyl moieties to balance potency and pharmacokinetics.

Part 3: Synthetic Architecture

While radical difluoromethylation (Minisci-type) is possible, it often suffers from regioselectivity issues on the pyridine ring.[1] The most robust, scalable protocol involves Deoxofluorination of the corresponding aldehyde.

Protocol A: Deoxofluorination (Aldehyde to )

Objective: Convert 2-bromo-4-pyridinecarboxaldehyde to 2-bromo-4-(difluoromethyl)pyridine.

Reagents:

-

Precursor: 2-Bromo-4-pyridinecarboxaldehyde (1.0 equiv)[1]

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2–1.5 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a round-bottom flask and purge with Nitrogen (

).[1] -

Solvation: Dissolve the aldehyde in anhydrous DCM (0.2 M concentration). Cool to

(ice bath). -

Addition: Dropwise add DAST (Warning: DAST is shock-sensitive and releases HF on contact with water).

-

Reaction: Allow warming to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Aldehyde spot disappearance).[1]

-

Quenching (Critical): Cool back to

. Slowly quench with saturated aqueous -

Extraction: Extract with DCM (3x). Dry organics over

.[1] -

Purification: Silica gel flash chromatography (Hexanes/EtOAc gradient).

Figure 2: Deoxofluorination pathway for high-purity synthesis.[1]

Part 4: Functionalization (Suzuki-Miyaura Coupling)

The C2-Bromine atom is highly activated for Palladium-catalyzed cross-coupling due to the electron-deficient nature of the pyridine ring (further enhanced by the electron-withdrawing

Protocol B: C2-Arylation

Objective: Couple 2-bromo-4-(difluoromethyl)pyridine with an aryl boronic acid.[1]

Standard Conditions:

-

Catalyst:

(3-5 mol%) or -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

-

Temperature:

.[1]

Procedure:

-

Combine the bromide (1.0 equiv), Boronic Acid (1.2 equiv), and Base in a pressure vial.

-

Add solvent system and degas (sparge with Argon for 5 mins).

-

Add Pd-catalyst rapidly under Argon flow.[1] Seal the vial.

-

Heat to

for 2-4 hours. -

Validation: The product will show the loss of the Br-isotope pattern in MS and the appearance of new aromatic protons in NMR.

Part 5: Analytical Validation

To confirm the identity of 2-Bromo-4-(difluoromethyl)pyridine, look for these specific signatures:

-

Mass Spectrometry (MS):

-

Pattern: A distinct 1:1 doublet intensity ratio at m/z 207 and 209 (M+ and M+2) due to

and -

Fragmentation: Loss of Br (M-79/81) and loss of F (M-19).[1]

-

-

Nuclear Magnetic Resonance (

-NMR):-

The

Triplet: The single proton on the difluoromethyl group will appear as a characteristic triplet with a large geminal coupling constant ( -

Pyridine Protons: Three aromatic signals.[1] The C3-H (adjacent to Br and

) will be a singlet or fine doublet.[1]

-

-

-NMR:

-

A doublet (due to coupling with the single H) appearing around -110 to -120 ppm .[1]

-

References

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

PubChem. (n.d.).[1][4] 2-Bromo-4-(difluoromethyl)pyridine Compound Summary. National Center for Biotechnology Information.[1]

-

Sigma-Aldrich. (n.d.).[1][2][5] 2-Bromo-4-(difluoromethyl)pyridine Product Specification. Merck KGaA.[1] [1][2]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.

Sources

- 1. 2-Bromo-5-(difluoromethyl)pyridine 96 1221272-81-6 [sigmaaldrich.com]

- 2. 2-Bromo-4-(difluoromethyl)pyridine 97 1204295-87-3 [sigmaaldrich.com]

- 3. 2-Bromo-4-(difluoromethyl)pyridine (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. 2-bromo-5-fluoro-2-(trifluoromethyl)-1H-pyridine | C6H4BrF4N | CID 151300009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-溴-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Synthesis of 2-Bromo-4-(difluoromethyl)pyridine: Strategies, Mechanisms, and Protocols

An In-depth Technical Guide:

Executive Summary: 2-Bromo-4-(difluoromethyl)pyridine is a highly valuable heterocyclic building block in the design and synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its utility stems from the synergistic interplay of its core components: a pyridine ring, a reactive bromine atom at the 2-position amenable to cross-coupling reactions, and a difluoromethyl group at the 4-position, which can enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of the principal synthetic pathway to this key intermediate, focusing on the robust and widely adopted Sandmeyer reaction. We will delve into the synthesis of the necessary precursors, the mechanistic underpinnings of the core reactions, and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.

The Strategic Importance of 2-Bromo-4-(difluoromethyl)pyridine in Modern Chemistry

The design of novel bioactive compounds often relies on the use of versatile molecular scaffolds that can be readily functionalized. 2-Bromo-4-(difluoromethyl)pyridine serves as an exemplary scaffold for several reasons.

1.1 The Pyridine Scaffold: The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

1.2 The Versatility of the 2-Bromo Substituent: The bromine atom at the 2-position is a key reactive handle. It is an excellent leaving group, making the compound an ideal substrate for a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[2] This allows for the efficient introduction of diverse and complex substituents, facilitating the construction of extensive compound libraries for screening and lead optimization.[2]

1.3 The Difluoromethyl Group (-CF₂H): The difluoromethyl group is a critical bioisostere for hydroxyl or thiol groups and acts as a lipophilic hydrogen bond donor. Its inclusion in a molecule can significantly improve metabolic stability by blocking sites of oxidation, enhance membrane permeability, and modulate pKa, thereby improving the overall drug-like properties of a compound.[2][3]

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of 2-Bromo-4-(difluoromethyl)pyridine can be approached from several angles. A logical retrosynthetic analysis points to two primary strategies:

-

Late-Stage Bromination: Beginning with a pre-formed 4-(difluoromethyl)pyridine and introducing the bromine atom at the 2-position. This is often challenging due to regioselectivity issues in direct halogenation of pyridines.

-

Functional Group Interconversion: Starting with a different functional group at the 2-position and converting it to a bromine atom. The most reliable and scalable method in this class is the conversion of a 2-amino group via the Sandmeyer reaction.

This guide will focus on the second strategy, as it represents the most established, high-yielding, and scalable approach to the target molecule.

Caption: Retrosynthetic analysis of 2-Bromo-4-(difluoromethyl)pyridine.

Primary Synthesis Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting an arylamine into an aryl halide via a diazonium salt intermediate.[4][5][6] Its application to the synthesis of 2-Bromo-4-(difluoromethyl)pyridine is highly effective and proceeds in two major stages: the synthesis of the key amine intermediate, followed by the Sandmeyer transformation itself.

3.1 Synthesis of the Key Intermediate: 4-(Difluoromethyl)pyridin-2-amine

A scalable and efficient synthesis of 4-(difluoromethyl)pyridin-2-amine is crucial for the overall process. While several routes exist, a robust five-step, two-pot procedure has been developed that avoids the use of high-pressure amination vessels and starts from readily available materials.[7] Another common approach involves the Buchwald-Hartwig amination of 2-chloro-4-(difluoromethyl)pyridine.[7][8]

Caption: High-level workflow for the synthesis of the key amine intermediate.

3.2 The Sandmeyer Reaction: Mechanism and Execution

The core of the synthesis lies in the Sandmeyer reaction. This transformation involves two critical steps:

-

Diazotization: The primary amino group of 4-(difluoromethyl)pyridin-2-amine is treated with a nitrite source (typically sodium nitrite, NaNO₂) in a strong acidic medium (hydrobromic acid, HBr) at low temperatures (0 °C or below). This converts the amine into a diazonium salt ([Ar-N₂]⁺). The low temperature is critical to prevent the premature decomposition of the often-unstable diazonium intermediate.[9]

-

Bromide Displacement: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The copper(I) species facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical and the liberation of nitrogen gas (N₂). The aryl radical then abstracts a bromine atom from a copper(II) bromide species to yield the final product, 2-Bromo-4-(difluoromethyl)pyridine, and regenerate the copper(I) catalyst.[10]

Caption: Simplified mechanism of the Sandmeyer bromination reaction.

Detailed Experimental Protocols

The following protocols are presented as a guide and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood by qualified personnel.

4.1 Protocol: Synthesis of 2-Bromo-4-(difluoromethyl)pyridine via Sandmeyer Reaction

This protocol is adapted from established procedures for the Sandmeyer bromination of aminopyridines.[9][11][12]

-

Step 1: Diazotization

-

Equip a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Charge the flask with 48% hydrobromic acid (approx. 4-5 molar equivalents relative to the amine).

-

Cool the acid to -5 °C to 0 °C in an ice-salt bath.

-

Slowly add 4-(difluoromethyl)pyridin-2-amine (1.0 eq) in portions, ensuring the temperature remains below 5 °C.

-

In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 to 1.5 eq) in a minimal amount of water.

-

Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel over 1-2 hours, maintaining the temperature strictly between -5 °C and 0 °C. Vigorous stirring is essential.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.

-

-

Step 2: Copper-Catalyzed Bromination

-

In a separate reaction vessel, prepare a solution or suspension of copper(I) bromide (CuBr, approx. 0.2-0.3 eq) in 48% HBr.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr mixture. The rate of addition should be controlled to manage the evolution of nitrogen gas.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until gas evolution ceases completely.

-

-

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide solution until the pH is basic (pH 8-9). Ensure the temperature is controlled during neutralization.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-Bromo-4-(difluoromethyl)pyridine.

-

Process Data and Yields

The efficiency of the Sandmeyer reaction is typically good to excellent. The following table provides representative data for the key transformation.

| Step | Starting Material | Key Reagents | Temp. (°C) | Typical Yield | Purity |

| Sandmeyer | 4-(Difluoromethyl)pyridin-2-amine | 1. NaNO₂, 48% HBr 2. CuBr | -5 to 60 | 75-90% | >97% |

Yields are highly dependent on reaction scale, purity of starting materials, and precise control of reaction conditions, particularly temperature.

Conclusion

The synthesis of 2-Bromo-4-(difluoromethyl)pyridine is most reliably achieved through a Sandmeyer reaction starting from 4-(difluoromethyl)pyridin-2-amine. This pathway is scalable, utilizes well-understood chemical transformations, and consistently produces the target compound in high yield and purity. The strategic importance of this building block in creating novel chemical entities for drug discovery and materials science underscores the need for robust and reproducible synthetic methods. This guide provides the foundational knowledge and practical protocols necessary for its successful preparation in a research and development setting.

References

-

Organic Syntheses. 2-bromopyridine . [Link]

- Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

-

AIR Unimi. Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors . [Link]

-

MDPI. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution . [Link]

-

NIH. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch . [Link]

-

PMC. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent . [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

NIH. Recent trends in the chemistry of Sandmeyer reaction: a review . [Link]

-

RSC Publishing. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent . [Link]

-

ACS Publications. Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors . [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction . [Link]

-

Indian Academy of Sciences. A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction . [Link]

-

Wikipedia. Diazonium compound . [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. ias.ac.in [ias.ac.in]

- 7. air.unimi.it [air.unimi.it]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Diazonium compound - Wikipedia [en.wikipedia.org]

- 11. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to 2-Bromo-4-(difluoromethyl)pyridine: Commercial Availability, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-4-(difluoromethyl)pyridine has emerged as a pivotal building block in contemporary medicinal chemistry and materials science. Its unique trifunctional architecture—a pyridine scaffold, a versatile bromine handle for cross-coupling, and a metabolically robust difluoromethyl group—offers a strategic advantage in the synthesis of complex molecular targets. This guide provides a comprehensive technical overview of its commercial availability, physicochemical properties, core reactivity, and field-proven synthetic protocols. We delve into the causality behind its synthetic utility, offering detailed, self-validating methodologies for its application and safe handling, thereby empowering researchers to effectively integrate this high-value intermediate into their discovery and development workflows.

Introduction: The Strategic Value of the Difluoromethyl Pyridine Scaffold

The pyridine ring is a cornerstone of modern drug discovery, present in the structures of numerous blockbuster pharmaceuticals.[1] Its ability to act as a hydrogen bond acceptor and its inherent aromaticity make it a privileged scaffold for engaging with biological targets.[1] The strategic incorporation of fluorine-containing functional groups has become a primary tool for optimizing drug candidates, and the difluoromethyl (–CF₂H) group, in particular, offers a compelling set of advantages.[2]

Unlike the more common trifluoromethyl group, the –CF₂H moiety can act as a lipophilic hydrogen bond donor, providing unique opportunities for target engagement. It serves as a bioisosteric replacement for hydroxyl or methoxy groups, significantly enhancing metabolic stability by fortifying the molecule against oxidative degradation by cytochrome P450 enzymes.[3]

2-Bromo-4-(difluoromethyl)pyridine (CAS 1204295-87-3) masterfully combines these features. The bromine atom at the 2-position is activated by the electron-withdrawing effects of both the pyridine nitrogen and the 4-position difluoromethyl group, rendering it an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. This makes the compound an indispensable intermediate for introducing the desirable difluoromethyl-pyridine motif into target molecules with high efficiency and precision.

Physicochemical & Spectroscopic Profile

Accurate characterization is fundamental to successful synthesis. The key properties of 2-Bromo-4-(difluoromethyl)pyridine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1204295-87-3 | [4][5] |

| Molecular Formula | C₆H₄BrF₂N | [4][6] |

| Molecular Weight | 208.00 g/mol | [4] |

| Appearance | Liquid | [4] |

| Density | 1.657 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.520 | [4] |

| Flash Point | 103.3 °C (217.9 °F) | [4] |

| Storage Temperature | −20°C | [4] |

| InChIKey | IAFLELWFIHZCGT-UHFFFAOYSA-N | [4] |

Spectroscopic Signatures: While detailed experimental spectra are proprietary to suppliers, predicted data and analysis of analogous structures provide valuable insights.

-

¹H NMR: Protons on the pyridine ring will appear in the aromatic region, with characteristic coupling patterns. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.

-

Mass Spectrometry: The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio) for the molecular ion peak. Predicted collision cross-section data is available, which can aid in advanced mass spectrometry analyses.[6]

Commercial Availability & Supplier Landscape

2-Bromo-4-(difluoromethyl)pyridine is readily available from several specialized chemical suppliers, positioning it as an accessible building block for research and development. Procurement from reputable sources ensures high purity and reliable batch-to-batch consistency, which is critical for reproducible synthetic outcomes.

| Supplier | Typical Purity | CAS Number | Notes |

| Sigma-Aldrich | 97% | 1204295-87-3 | Available in various quantities.[4] |

| P212121 Store | >97% | 1204295-87-3 | Typically ships within 48 hours.[5] |

| BLD Pharm | N/A | 1804934-26-6 | Lists the 2,6-dibromo analog.[7] |

| Parchem | N/A | 1211580-54-9 | Lists the 4-bromo-2-(difluoromethyl) isomer.[8] |

Procurement & Quality Control:

-

Verification: Always request and review the Certificate of Analysis (CoA) for each lot to verify purity and identity via spectroscopic data (¹H NMR, LC-MS).

-

Handling: Upon receipt, the compound should be stored under an inert atmosphere (Argon or Nitrogen) at the recommended temperature of -20°C to prevent degradation.[4]

Core Reactivity & Synthetic Utility

The synthetic power of 2-Bromo-4-(difluoromethyl)pyridine stems from the predictable and versatile reactivity of its C2-bromine atom. This position is highly susceptible to two major classes of transformations.

A. Palladium-Catalyzed Cross-Coupling Reactions

This is the most prevalent application. The C-Br bond's susceptibility to oxidative addition to a Palladium(0) catalyst is the rate-determining step in many cross-coupling cycles, and this bond is weaker and generally more reactive than a corresponding C-Cl bond.[9] This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or aryl-heteroaryl structures.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide range of primary and secondary amines.

-

Sonogashira Coupling: Creation of C-C triple bonds by reacting with terminal alkynes.

-

Heck Coupling: Formation of C-C bonds with alkenes.[10]

B. Formation of Organometallic Intermediates

Treatment with strong bases or metals can generate highly reactive nucleophilic species, although this is often more challenging than cross-coupling due to the potential for side reactions with the pyridine ring.

-

Lithiation: Halogen-metal exchange using organolithium reagents (e.g., n-BuLi) at low temperatures (-78 °C) can generate the 2-lithiated pyridine species.

-

Grignard Formation: Reaction with magnesium metal can form the corresponding Grignard reagent.[9]

These organometallic intermediates are powerful nucleophiles but are highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions.[9]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Bromo-4-(difluoromethyl)pyridine 97 1204295-87-3 [sigmaaldrich.com]

- 5. store.p212121.com [store.p212121.com]

- 6. PubChemLite - 2-bromo-4-(difluoromethyl)pyridine (C6H4BrF2N) [pubchemlite.lcsb.uni.lu]

- 7. 1804934-26-6|2,6-Dibromo-4-(difluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 8. parchem.com [parchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

The Analytical Fingerprint: A Technical Guide to the Spectral Data of 2-Bromo-4-(difluoromethyl)pyridine

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 2-Bromo-4-(difluoromethyl)pyridine. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the structural information that can be gleaned from the spectral features of this fluorinated pyridine derivative.

Introduction

2-Bromo-4-(difluoromethyl)pyridine, with the chemical formula C₆H₄BrF₂N and a molecular weight of approximately 208.01 g/mol , is a halogenated pyridine derivative of interest in medicinal chemistry and materials science.[1] The unique electronic properties imparted by the bromine and difluoromethyl substituents make it a valuable building block in the synthesis of novel compounds. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide details the expected NMR (¹H, ¹³C, and ¹⁹F) and MS spectral data, explains the underlying principles of spectral interpretation, and provides standardized protocols for data acquisition.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Bromo-4-(difluoromethyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 2-Bromo-4-(difluoromethyl)pyridine is expected to show three distinct signals corresponding to the three aromatic protons on the pyridine ring.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.5 | d | ~5.0 | H-6 |

| ~7.8 | s | - | H-3 |

| ~7.6 | d | ~5.0 | H-5 |

| ~6.8 | t | ~56.0 | CHF₂ |

Causality Behind the Assignments:

-

H-6: This proton is adjacent to the electronegative nitrogen atom, which deshields it, causing it to appear at the lowest field (highest ppm). It will be a doublet due to coupling with the adjacent H-5 proton.

-

H-3: This proton is situated between the bromine atom and the difluoromethyl group. Its chemical shift will be influenced by both substituents. It is expected to be a singlet or a finely split multiplet depending on long-range couplings.

-

H-5: This proton is coupled to H-6, resulting in a doublet. Its chemical shift is influenced by the bromine at the 2-position.

-

CHF₂: The proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms (n+1 rule, where n=2). The large coupling constant is characteristic of geminal H-F coupling.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~150 | C-2 (C-Br) |

| ~155 (t) | C-4 (C-CHF₂) |

| ~125 | C-3 |

| ~130 | C-5 |

| ~148 | C-6 |

| ~115 (t) | CHF₂ |

Causality Behind the Assignments:

-

C-2 and C-4: The carbons directly attached to the bromine and the difluoromethyl group will be significantly influenced by these substituents. The C-4 signal is expected to be a triplet due to coupling with the two fluorine atoms.

-

Aromatic Carbons: The chemical shifts of the other pyridine ring carbons are influenced by the positions of the substituents and the nitrogen atom.

-

CHF₂ Carbon: The carbon of the difluoromethyl group will appear as a triplet due to the one-bond coupling with the two fluorine atoms.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For 2-Bromo-4-(difluoromethyl)pyridine, a single signal is expected for the two equivalent fluorine atoms of the difluoromethyl group.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -90 to -120 | d | ~56.0 | CHF₂ |

Causality Behind the Assignments:

-

The chemical shift of the difluoromethyl group in fluorinated pyridines typically falls within this range. The signal will be a doublet due to coupling with the geminal proton.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of the obtained NMR data.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2-Bromo-4-(difluoromethyl)pyridine.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if not already present in the solvent. For ¹⁹F NMR, an external reference like CFCl₃ can be used.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, as ¹³C has a low natural abundance.

¹⁹F NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: A wide spectral width may be necessary initially to locate the signal, typically around 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum of 2-Bromo-4-(difluoromethyl)pyridine

The mass spectrum of 2-Bromo-4-(difluoromethyl)pyridine is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

| m/z (predicted) | Ion | Comments |

| 207/209 | [M]⁺ | Molecular ion peak, showing a characteristic 1:1 isotopic pattern for one bromine atom. |

| 128 | [M - Br]⁺ | Loss of a bromine radical. |

| 156/158 | [M - CHF₂]⁺ | Loss of the difluoromethyl radical. |

| 77 | [C₅H₄N]⁺ | Pyridine ring fragment. |

Causality Behind the Fragmentation:

-

Molecular Ion: The initial ionization event will produce the molecular ion [C₆H₄BrF₂N]⁺. The presence of two peaks of nearly equal intensity separated by 2 m/z units is a definitive indicator of a single bromine atom in the molecule.[2]

-

Loss of Bromine: The C-Br bond is relatively weak and can readily cleave to lose a bromine radical, resulting in a fragment at m/z 128.

-

Loss of Difluoromethyl Group: Cleavage of the C-C bond between the pyridine ring and the difluoromethyl group can lead to the loss of a CHF₂ radical.

-

Pyridine Ring Fragment: Further fragmentation can lead to the formation of the stable pyridine ring cation.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation:

-

A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS), or direct infusion analysis.

Sample Preparation:

-

Prepare a dilute solution of 2-Bromo-4-(difluoromethyl)pyridine in a suitable volatile solvent (e.g., methanol, acetonitrile) for LC-MS or direct infusion. For GC-MS, the sample can be dissolved in a solvent like dichloromethane or ethyl acetate.

GC-MS Acquisition Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

GC Column: A suitable capillary column (e.g., DB-5ms).

-

Temperature Program: An appropriate temperature gradient to ensure good separation and peak shape.

Direct Infusion ESI-MS Acquisition Parameters (Typical):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Range: Scan from m/z 50 to 400.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen, at an appropriate flow rate.

-

Drying Gas: Nitrogen, at a suitable temperature and flow rate.

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the major fragment ions and propose fragmentation pathways.

-

Compare the obtained spectrum with spectral databases, if available.

III. Conclusion

The comprehensive spectral analysis of 2-Bromo-4-(difluoromethyl)pyridine through NMR and MS provides a detailed and validated fingerprint of its molecular structure. The predicted data, grounded in the fundamental principles of spectroscopy, serves as a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is critical for the integrity of research and development in which this compound is utilized.

IV. References

-

Amerigo Scientific. 2-Bromo-4-(difluoromethyl)pyridine (97%). [Link]

-

P212121 Store. 2-Bromo-4-(difluoromethyl)pyridine. [Link]

-

ACS Publications. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. [Link]

-

The Journal of Organic Chemistry. Ahead of Print. [Link]

-

The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]

-

Semantic Scholar. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). [Link]

-

National Institutes of Health. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine. [Link]

-

PubChemLite. 2-bromo-4-(difluoromethyl)pyridine (C6H4BrF2N). [Link]

Sources

Unlocking the Synthetic Potential: A Guide to the Reactivity of the Difluoromethyl Group on the Pyridine Ring

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal and agricultural chemistry. Among the various fluorinated motifs, the difluoromethyl (CHF2) group has emerged as a uniquely valuable substituent, particularly when appended to the pyridine ring. It acts as a bioisostere for hydroxyl, thiol, and methyl groups, while profoundly influencing the molecule's physicochemical properties, including lipophilicity, metabolic stability, and pKa. This guide provides an in-depth exploration of the reactivity of difluoromethyl-substituted pyridines, moving beyond a simple catalog of reactions to elucidate the underlying electronic principles that govern their transformations. We will dissect key reaction classes, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling, offering both mechanistic insights and field-tested experimental protocols for the practicing chemist.

The Difluoromethyl Group: A Privileged Modulator of Molecular Properties

The difluoromethyl group is a powerful tool in molecular design. Unlike the highly electronegative trifluoromethyl (CF3) group, the CHF2 group retains a hydrogen atom capable of acting as a weak hydrogen bond donor. This, combined with its strong inductive electron-withdrawing nature, allows it to serve as a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.

The introduction of a CHF2 group onto a pyridine ring dramatically alters the electronic landscape of the heterocycle. This alteration is the primary driver of the reactivity patterns discussed in this guide.

Key Physicochemical Impacts:

-

Increased Lipophilicity: The CHF2 group increases the octanol/water partition coefficient (logP), enhancing membrane permeability.

-

Enhanced Metabolic Stability: The C-F bonds are exceptionally strong, and the C-H bond of the CHF2 group is less susceptible to enzymatic oxidation compared to a methyl group.

-

Lowered pKa: As a strong electron-withdrawing group, the CHF2 substituent significantly reduces the basicity of the pyridine nitrogen. This can be crucial for avoiding off-target interactions or improving pharmacokinetic profiles.

| Compound | pKa | Comment |

| Pyridine | 5.25 | Baseline reference. |

| 4-(Difluoromethyl)pyridine | 3.48 | Significant decrease in basicity due to the inductive effect. |

| 2-(Difluoromethyl)pyridine | 1.10 | Proximity to the nitrogen atom results in a more pronounced effect. |

Data compiled from various sources for illustrative purposes.

The following diagram illustrates the potent electron-withdrawing effect of the CHF2 group, which deactivates the pyridine ring towards electrophilic attack but, crucially, activates it for nucleophilic substitution.

Caption: Generalized mechanism for SNAr on a difluoromethylpyridine.

Field-Proven Protocol: Synthesis of a 4-Amino-2-(difluoromethyl)pyridine Derivative

This protocol describes a typical SNAr reaction where a chlorine atom is displaced by an amine nucleophile, a common transformation in the synthesis of bioactive molecules.

Objective: To synthesize N-benzyl-2-(difluoromethyl)pyridin-4-amine from 4-chloro-2-(difluoromethyl)pyridine.

Materials:

-

4-chloro-2-(difluoromethyl)pyridine (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-(difluoromethyl)pyridine (e.g., 1.61 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

-

Solvent and Reagents: Evacuate and backfill the flask with nitrogen or argon. Add anhydrous DMF (20 mL) via syringe, followed by benzylamine (1.3 mL, 12 mmol).

-

Scientist's Note: DMF is an excellent polar aprotic solvent for SNAr, promoting the reaction by solvating the cation (K+) without strongly solvating the amine nucleophile. K2CO3 is a mild base used to scavenge the HCl generated in situ.

-

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

-

Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Trustworthiness Check: The aqueous workup is critical for removing the high-boiling DMF and inorganic salts. Multiple extractions ensure efficient product recovery.

-

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2-(difluoromethyl)pyridin-4-amine.

Building Complexity: Transition-Metal-Catalyzed Cross-Coupling

Difluoromethyl-substituted pyridyl halides or triflates are excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are indispensable for forming C-C, C-N, and C-O bonds, enabling the rapid construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki coupling, which forms a C-C bond between a halide and a boronic acid/ester, is highly reliable with these substrates. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Causality in Catalyst Selection:

-

Electron-Rich Ligands: For electron-poor pyridyl chlorides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required. These ligands promote the oxidative addition step (often the rate-limiting step with chlorides) and facilitate the reductive elimination.

-

Palladium Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) provide a reliable and rapid method for generating the active Pd(0) species in situ, leading to more reproducible results.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of pyridyl-alkynes, which are versatile intermediates. This reaction typically employs a dual-catalyst system of palladium and copper(I). The CHF2 group's electron-withdrawing nature generally makes the oxidative addition of the pyridyl halide to the palladium center favorable.

Key Experimental Considerations:

-

Copper Co-catalyst: While "copper-free" Sonogashira protocols exist, the use of a copper(I) salt (e.g., CuI) is often essential for high yields with heteroaromatic halides. It facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, serving both as the base and often as the solvent.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the go-to method. The electron-deficient nature of the difluoromethylpyridine ring makes it an excellent electrophile for this transformation.

Protocol Validation: The success of this reaction hinges on the rigorous exclusion of oxygen, which can deactivate the palladium catalyst. A self-validating protocol involves using a pre-catalyst, ensuring solvents are rigorously de-gassed, and maintaining a positive pressure of an inert gas throughout the reaction and workup.

Conclusion and Future Outlook

The difluoromethyl-substituted pyridine is far more than a simple building block; it is a finely-tuned scaffold whose reactivity can be precisely controlled. By understanding the powerful electronic influence of the CHF2 group, chemists can rationally design and execute high-yielding synthetic routes using SNAr and a host of cross-coupling reactions. The continued development of novel C-H functionalization methods will undoubtedly further expand the synthetic utility of these privileged motifs, paving the way for the next generation of pharmaceuticals and agrochemicals.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

-

Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of logs and related materials. Chemical Society Reviews. [Link]

-

Meanwell, N. A. (2018). A Synopsis of the Properties and Applications of the Difluoromethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Umemoto, T. (2015). The Difluoromethyl Group in Medicinal Chemistry. Journal of Organic Chemistry. [Link]

-

Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews. [Link]

-

Johansson Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

The Strategic Scaffold: A Technical Guide to 2-Bromo-4-(difluoromethyl)pyridine

[1]

Executive Summary

2-Bromo-4-(difluoromethyl)pyridine (CAS: 1204295-87-3) is a specialized heterocyclic building block that has gained prominence in modern medicinal chemistry.[1] Unlike early generic pyridine intermediates, this compound represents a "second-generation" scaffold, designed specifically to leverage the bioisosteric properties of the difluoromethyl (

This guide analyzes the compound's emergence from the "Fluorine Renaissance" of the early 21st century, details its primary synthetic routes, and provides validated protocols for its application in drug discovery.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 2-Bromo-4-(difluoromethyl)pyridine |

| CAS Number | 1204295-87-3 |

| Molecular Formula | |

| Molecular Weight | 208.00 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~84-85 °C (at reduced pressure) |

| Key Functional Groups | 2-Bromo (Electrophile), 4-Difluoromethyl (Lipophilic H-bond donor) |

Historical Context & The "Discovery"

The "discovery" of 2-Bromo-4-(difluoromethyl)pyridine is not attributed to a single serendipitous event but rather to the strategic evolution of fragment-based drug design (FBDD) .[1]

The "Fluorine Effect" and the Rise of

In the late 1990s and early 2000s, medicinal chemists began moving beyond simple trifluoromethyl (

The Strategic Gap: Chemists needed a pyridine scaffold that:

-

Contained the

group at the C4 position (to modulate pKa and solubility). -

Possessed a reactive handle at C2 for attaching the pharmacophore core.

-

Avoided the instability of pyridine-N-oxides.[1]

2-Bromo-4-(difluoromethyl)pyridine filled this gap, appearing in patent literature around 2010 as a critical intermediate for kinase inhibitors and agrochemicals.[1]

Synthetic Evolution & Methodology

The synthesis of this compound illustrates the shift from classical functional group interconversion to modern fluorination techniques.

The Classical Route (Industrial Standard)

The most robust "self-validating" protocol relies on the deoxyfluorination of aldehydes . This route is preferred for its regiochemical certainty—the

DOT Diagram: The Synthetic Pathway

Caption: The industrial standard route involves the oxidation of 2-bromo-4-picoline followed by nucleophilic fluorination.[1]

Technical Deep Dive: Validated Synthesis Protocol

Objective: Synthesis of 2-Bromo-4-(difluoromethyl)pyridine from 2-bromoisonicotinaldehyde.

Reagents:

-

Precursor: 2-Bromoisonicotinaldehyde (1.0 eq)[1]

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) (1.5 eq)[1]

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add 2-bromoisonicotinaldehyde and dissolve in anhydrous DCM. -

Cryogenic Addition: Cool the solution to -78°C (Dry ice/acetone bath). This is critical to prevent explosive decomposition of DAST and minimize polymerization side reactions.

-

Fluorination: Add DAST dropwise via syringe.[1] The mechanism involves the nucleophilic attack of the sulfur on the carbonyl oxygen, followed by the displacement of the sulfur-leaving group by fluoride ions.

-

Mechanistic Insight: The low temperature ensures the kinetic control required to prevent the bromine at C2 from participating in halogen exchange.

-

-

Warming: Allow the reaction to warm to Room Temperature (RT) over 4–12 hours. Monitor via TLC (stain with KMnO4; aldehyde oxidizes, product does not).

-

Quenching (Critical Safety Step): Cool back to 0°C. Quench slowly with saturated

. Warning: DAST releases HF upon hydrolysis.[1] Vigorous effervescence will occur. -

Isolation: Extract with DCM, dry over

, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Applications in Drug Discovery

The utility of 2-Bromo-4-(difluoromethyl)pyridine lies in its divergent reactivity . The C2-Bromine is highly reactive toward Palladium-catalyzed cross-couplings, while the C4-

Divergent Synthesis Map

The following diagram illustrates how this scaffold serves as a hub for generating diverse chemical libraries.

DOT Diagram: Reaction Manifold

Caption: The C2-bromo handle enables versatile cross-coupling reactions while the C4-CF2H group remains stable.[1]

Case Study: Bioisosterism in Kinase Inhibitors

In the development of inhibitors for BRAF or VEGFR , replacing a methyl group (-CH3) with a difluoromethyl group (-CF2H) often results in:

References

-

Preparation of 2-bromo-5-aldehyde pyridine (Precursor Synthesis)

-

Source: Google Patents (CN112479991A)[1]

- URL

-

-

Alcohol to Fluoro / Carbonyl to Difluoro using DAST (Standard Protocol)

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines (Modern Radical Methods)

- Source: Nature Communic

-

URL:[Link]

-

Product Specification: 2-Bromo-4-(difluoromethyl)pyridine

Sources

- 1. 855239-61-1,3,3’’-Diiodo-5’-(3-iodophenyl)-1,1’:3’,1’’-terphenyl-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-ヒドロキシ-4-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(ジフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

The Strategic Application of 2-Bromo-4-(difluoromethyl)pyridine in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The difluoromethyl group (CHF₂), in particular, has garnered significant attention as a lipophilic bioisostere of hydroxyl and thiol groups, capable of enhancing metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[1] Within this context, 2-Bromo-4-(difluoromethyl)pyridine has emerged as a pivotal building block, offering a unique combination of a reactive bromine handle for cross-coupling reactions and the advantageous physicochemical properties of the difluoromethyl group. This guide provides a comprehensive technical overview of the synthesis, reactivity, and applications of this versatile reagent, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and spectral properties of 2-Bromo-4-(difluoromethyl)pyridine is essential for its effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 1204295-87-3 | [2] |

| Molecular Formula | C₆H₄BrF₂N | [2] |

| Molecular Weight | 208.00 g/mol | [2] |

| Appearance | Liquid | [2] |

| Density | 1.657 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.520 | [2] |

| Storage Temperature | -20°C | [2] |

Synthesis of 2-Bromo-4-(difluoromethyl)pyridine: A Representative Protocol

Diagram of the Proposed Synthetic Pathway

Caption: Proposed Sandmeyer reaction for the synthesis of 2-Bromo-4-(difluoromethyl)pyridine.

Detailed Experimental Protocol (Representative)

This protocol is based on well-established procedures for the synthesis of similar 2-bromopyridines.[5][6]

Materials:

-

2-Amino-4-(difluoromethyl)pyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-amino-4-(difluoromethyl)pyridine (1.0 eq) in 48% hydrobromic acid. Cool the mixture to 0°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at 0°C after the addition is complete.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution to 0°C.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Make the reaction mixture basic by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature below 20°C.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-Bromo-4-(difluoromethyl)pyridine.

Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-4-(difluoromethyl)pyridine lies in the reactivity of the C2-bromine atom, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the 4-difluoromethyl group further activates the C-Br bond towards oxidative addition to the palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[7] 2-Bromo-4-(difluoromethyl)pyridine is an excellent substrate for coupling with a wide range of aryl and heteroaryl boronic acids or their esters.[8]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of similar bromopyridines.[8][9]

Materials:

-

2-Bromo-4-(difluoromethyl)pyridine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

-

To a reaction vessel, add 2-Bromo-4-(difluoromethyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[10][11] 2-Bromo-4-(difluoromethyl)pyridine can be coupled with various primary and secondary amines using a palladium catalyst and a suitable phosphine ligand.[12][13]

Caption: A simplified workflow for the Buchwald-Hartwig amination.

This protocol is based on general procedures for the amination of 2-bromopyridines.[12][13]

Materials:

-

2-Bromo-4-(difluoromethyl)pyridine

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

-

Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a reaction vessel.

-

Add the 2-Bromo-4-(difluoromethyl)pyridine and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110°C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[14] 2-Bromo-4-(difluoromethyl)pyridine is a suitable electrophile for this transformation.[1]

This protocol is based on established methods for the Sonogashira coupling of bromopyridines.[1][14]

Materials:

-

2-Bromo-4-(difluoromethyl)pyridine

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (a tertiary amine, e.g., triethylamine or diisopropylethylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a reaction flask, add 2-Bromo-4-(difluoromethyl)pyridine (1.0 eq), the terminal alkyne (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent and the amine base.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed.

-

Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to afford the desired alkynylpyridine.

Applications in Drug Discovery and Agrochemicals

The unique structural features of 2-Bromo-4-(difluoromethyl)pyridine make it a highly valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Kinase Inhibitors

The pyridine scaffold is a common motif in many kinase inhibitors, often interacting with the hinge region of the ATP binding site.[15] The introduction of a difluoromethyl group can enhance the potency and selectivity of these inhibitors. 4-(Difluoromethyl)pyridin-2-amine, a derivative of the title compound, is a key intermediate for the synthesis of protein kinase inhibitors targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase.[3][4] The synthetic accessibility of this and other derivatives from 2-Bromo-4-(difluoromethyl)pyridine underscores its importance in the development of novel cancer therapies. Pyrazolo[3,4-b]pyridine derivatives, which can be synthesized using bromopyridine precursors, have also been investigated as TRK inhibitors.[16]

Agrochemicals

Trifluoromethylpyridine (TFMP) fragments are prevalent in a variety of commercial pesticides, including insecticides, fungicides, and herbicides.[17] The trifluoromethyl group in these molecules often enhances their biological activity and metabolic stability. While the title compound contains a difluoromethyl group, the synthetic principles and the importance of the fluorinated pyridine core are analogous. The versatility of 2-Bromo-4-(difluoromethyl)pyridine in cross-coupling reactions allows for the facile introduction of diverse substituents, enabling the generation of libraries of novel compounds for agrochemical screening. For example, trifluoromethylpyridine derivatives are key components in herbicides like flazasulfuron and dithiopyr.[18]

Conclusion

2-Bromo-4-(difluoromethyl)pyridine is a strategically important and versatile building block for modern organic synthesis. Its facile participation in a range of palladium-catalyzed cross-coupling reactions, coupled with the beneficial properties imparted by the difluoromethyl group, makes it an invaluable tool for the synthesis of novel pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its properties, a representative synthetic protocol, and detailed procedures for its key reactions, offering a solid foundation for its application in innovative research and development programs.

References

- CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents. (n.d.).

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2010). Organic Letters, 12(15), 3434–3437. [Link]

- CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents. (n.d.).

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2016). Molecules, 21(11), 1533. [Link]

-

2-bromopyridine - Organic Syntheses Procedure. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Journal of Chemistry, 101(10), 765-772. [Link]

- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis, 6(3), 101-111. [Link]

-

New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. (2002). Synlett, 2002(1), 159-161. [Link]

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). The Royal Society of Chemistry.

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2022). Organic Process Research & Development, 26(5), 1466-1473. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2010). Organic Letters, 12(15), 3434-3437. [Link]

-

Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. (2019). Organic Process Research & Development, 23(11), 2416-2424. [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102859. [Link]

-

Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. (2019). Organic Process Research & Development, 23(11), 2416-2424. [Link]

-

Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). Organic Letters, 22(12), 4938-4943. [Link]

-

Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). European Journal of Medicinal Chemistry, 238, 114481. [Link]

-

Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). Journal of Pesticide Science, 42(3), 117-127. [Link]

- WO2022053994A1 - A process for the preparation of substituted pyridine compounds and intermediates thereof - Google Patents. (n.d.).

-

The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(21), 15591-15653. [Link]

- EP0146924A2 - Preparation of difluorpyridine compounds - Google Patents. (n.d.).

-

CAS 1211580-54-9 4-Bromo-2-(difluoromethyl)pyridine - Quehua Technology. (n.d.). Retrieved January 30, 2026, from [Link]

-

Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2014). European Journal of Organic Chemistry, 2014(18), 3797-3808. [Link]

-

The Chemistry Behind the Versatility: 2-Bromo-4-(trifluoromethyl)pyridine. (n.d.). Retrieved January 30, 2026, from [Link]

- Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents. (n.d.).

-

The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters, 16(3), 856-859. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry, 70(16), 4851-4861. [Link]

-